2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine
Overview
Description
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring. The presence of the 4-methylphenyl group adds to its distinct chemical properties. Compounds like these are of significant interest due to their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine typically involves a multicomponent reaction. One common method is the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde. This reaction is often carried out in the presence of a deep eutectic solvent, such as a choline chloride–oxalic acid mixture, which acts as both a solvent and a catalyst . The reaction conditions are mild, usually conducted at room temperature, and the products are obtained in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly solvents and catalysts is emphasized to ensure sustainability and reduce environmental impact. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the oxazine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: The major products are often quinones or hydroxylated derivatives.
Reduction: The major products are typically the corresponding alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-naphtho(2,3-e)(1,3)oxazine-5,10-diones: Similar structure but different substituents.
7-aryl-7,8-dihydro-6H-(1,3)dioxolo(4’,5’4,5)benzo(1,2-e)(1,3)oxazines: Different ring fusion and substituents.
Uniqueness
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-6-9-16(10-7-14)20-12-18-17-5-3-2-4-15(17)8-11-19(18)21-13-20/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJJVLRTLUHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216639 | |
Record name | 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6642-03-1 | |
Record name | 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC30509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KKY3T6LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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